N-n-butyl-tryptamine
Description
Properties
CAS No. |
14121-19-8 |
|---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C14H20N2/c1-2-3-9-15-10-8-12-11-16-14-7-5-4-6-13(12)14/h4-7,11,15-16H,2-3,8-10H2,1H3 |
InChI Key |
SYJRXRVYSQCOCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
The key structural distinction of N-n-butyl-tryptamine lies in its linear n-butyl substituent. This contrasts with:
- N,N-Dimethyltryptamine (DMT) : Methyl groups, smaller and less lipophilic, enabling rapid blood-brain barrier penetration and short duration .
- N,N-Diethyltryptamine (DET) : Ethyl groups, moderately lipophilic, with intermediate metabolic stability .
- N-s-Butyl-N-Methyltryptamine (MSBT) : A branched isomer (s-butyl), which may alter receptor binding kinetics compared to the linear n-butyl analog .
Table 1: Structural and Pharmacological Comparison of this compound and Analogs
*LogP values estimated via computational models.
Receptor Affinity and Pharmacodynamics
N,N-Dialkylated tryptamines primarily interact with serotonin receptors (5-HT2A, 5-HT1A, 5-HT2C) and monoamine transporters. Shorter alkyl chains (e.g., DMT’s methyl groups) exhibit higher 5-HT2A affinity, while bulkier substituents (e.g., n-butyl) likely reduce receptor binding due to steric hindrance . For example:
- DMT’s 5-HT2A Ki = 15–60 nM, making it a potent psychedelic .
- DPT (propyl groups) shows significantly lower affinity (Ki >200 nM), correlating with weaker psychoactive effects .
this compound’s receptor profile remains uncharacterized but is hypothesized to align closer to DPT due to its larger alkyl chain.
Pharmacokinetics and Metabolism
Alkyl chain length impacts metabolic stability and bioavailability:
- DMT: Rapidly metabolized by monoamine oxidase (MAO) with a half-life of ~15–30 minutes .
- DPT: Slower MAO-mediated metabolism due to increased lipophilicity, extending half-life to 3–4 hours . However, its metabolic pathway (e.g., CYP450 vs. MAO) is undocumented .
Psychoactive Effects and Toxicity
Preparation Methods
Reaction Mechanism and Conditions
The Fischer indole synthesis is a classical method for constructing tryptamine derivatives. Adapted from the continuous flow synthesis of N,N-dimethyltryptamine (DMT), this approach involves the acid-catalyzed cyclization of phenylhydrazine with a carbonyl compound. For N-n-butyl-tryptamine, the aldehyde precursor 4-(n-butylamino)butyraldehyde diethyl acetal is reacted with phenylhydrazine hydrochloride under acidic conditions.
Key Conditions (hypothetical adaptation from):
-
Catalyst : Sulfuric acid (5% mass)
-
Solvent : Water/acetonitrile (green solvent system)
-
Temperature : 140°C
-
Residence Time : 10 minutes
The reaction proceeds via hydrazone formation, followed by cyclization to form the indole core. The continuous flow system enhances heat and mass transfer, minimizing side reactions.
Optimization of Reaction Parameters
Critical parameters for maximizing yield include:
-
Acid Concentration : Excess acid (e.g., 5% H₂SO₄) drives cyclization but risks decomposition at higher concentrations.
-
Temperature : Elevated temperatures (140°C) accelerate cyclization but require precise control to avoid byproducts.
-
Solvent Ratio : A 1:1 water/acetonitrile mixture balances polarity and reactivity.
Workup and Purification
Post-reaction, the mixture is basified with NaOH (25%) and extracted with ethyl acetate using an in-line liquid-liquid separator. The organic phase is concentrated to isolate this compound freebase, which is subsequently converted to its fumarate salt for stability.
Decarboxylation of Tryptophan Followed by N-Alkylation
Tryptophan Decarboxylation to Tryptamine
The industrial-scale synthesis of tryptamine, as described in patent CN104045591A, involves oxidative decarboxylation of tryptophan:
-
Catalyst : Cyclonene (1–5% w/w)
-
Solvent : Polyethylene glycol 400 (5–10 v/w)
-
Temperature : 145–160°C
-
Yield : High (exact value unspecified; patent claims suitability for industrial production)
The mechanism proceeds via protonation of the α-amino group, followed by CO₂ elimination. The high-boiling solvent facilitates heat transfer, while cyclonene enhances reaction efficiency.
N-Alkylation of Tryptamine
Tryptamine is alkylated with n-butyl bromide under basic conditions:
Typical Protocol :
-
Reactants : Tryptamine (1 eq), n-butyl bromide (1.2 eq)
-
Base : Potassium carbonate (2 eq)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 80°C (reflux)
-
Yield : Moderate (50–70%, limited by di-alkylation)
Challenges :
-
Over-Alkylation : Excess alkylating agent leads to quaternary ammonium salts.
-
Solvent Toxicity : DMF necessitates careful handling and recycling.
Comparative Analysis of Synthesis Methods
Q & A
Basic Research Questions
Q. What established protocols exist for synthesizing N-n-butyl-tryptamine, and what factors influence reaction yield?
- Methodological Answer : Synthesis typically involves alkylation of tryptamine precursors using n-butyl halides or reductive amination. Key steps include refluxing in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., sodium hydroxide) to facilitate alkylation. Reaction yield depends on temperature control, stoichiometric ratios of reactants, and the absence of moisture. Post-synthesis purification via liquid-liquid extraction (using non-polar solvents like n-hexane) and recrystallization ensures product isolation. Yield optimization may require iterative adjustments to reaction time and catalyst selection (e.g., using NaBH₄ for reductive steps) .
Q. Which analytical techniques are most effective for characterizing this compound, and how do their sensitivities compare?
- Methodological Answer : Gas chromatography coupled with nitrogen-phosphorus detection (GC-NPD) is widely used for volatile tryptamines due to its specificity for nitrogen-containing compounds. Liquid chromatography-mass spectrometry (LC-MS) is preferred for non-volatile derivatives, offering high sensitivity (detection limits ~0.1 ng/mL) and structural elucidation via fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming molecular structure, particularly the n-butyl chain position. Cross-validation using multiple techniques (e.g., GC-MS and NMR) reduces false positives in complex matrices .
Advanced Research Questions
Q. How can researchers optimize purification methods to isolate high-purity this compound from byproducts or isomer mixtures?
- Methodological Answer : Advanced purification involves preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to resolve closely eluting isomers. Countercurrent chromatography (CCC) may separate compounds with similar polarities. For crystalline products, fractional crystallization using solvent mixtures (e.g., ethanol/water) can enhance purity. Purity assessment should include melting point analysis, chiral chromatography (if applicable), and quantitative NMR (qNMR) to verify >98% purity .
Q. What strategies address discrepancies in spectral data (e.g., NMR, MS) when characterizing novel tryptamine derivatives?
- Methodological Answer : Contradictory spectral data often arise from residual solvents, tautomerism, or diastereomeric impurities. For NMR, deuterated solvents and heteronuclear correlation experiments (e.g., HSQC, HMBC) clarify ambiguous proton-carbon assignments. In MS, high-resolution mass spectrometry (HRMS) resolves isobaric interferences. Computational modeling (e.g., density functional theory for NMR chemical shift prediction) or X-ray crystallography provides definitive structural validation. Systematic impurity profiling via LC-MS/MS identifies byproducts that may skew spectral interpretations .
Q. What experimental designs are recommended to assess the stability of this compound under varying storage and physiological conditions?
- Methodological Answer : Stability studies should follow ICH guidelines:
- Thermal Stability : Accelerated degradation studies at 40°C/75% RH for 6 months.
- Photostability : Exposure to UV-Vis light (ICH Q1B) to identify photodegradants.
- pH Stability : Incubation in buffers (pH 1–9) at 37°C to simulate gastrointestinal conditions.
Analytical endpoints include HPLC-UV for degradation products and LC-HRMS for structural identification of degradants. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .
Q. How can in vitro models be designed to evaluate the pharmacological activity of this compound?
- Methodological Answer : Receptor binding assays (e.g., competitive displacement using 5-HT₂A/σ-1 radioligands) quantify affinity. Functional activity is assessed via calcium flux assays in HEK293 cells expressing serotonin receptors. Metabolic stability is evaluated using liver microsomes (human/rat) to measure half-life and CYP450 inhibition potential. Neurotoxicity screening employs neuronal cell lines (e.g., SH-SY5Y) with MTT assays for viability. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against off-target receptors (e.g., dopamine D₂) are critical for interpreting therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
